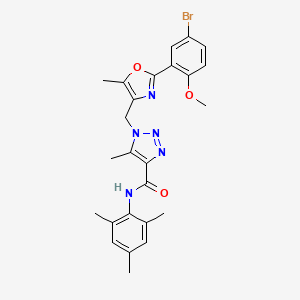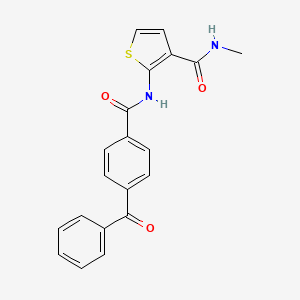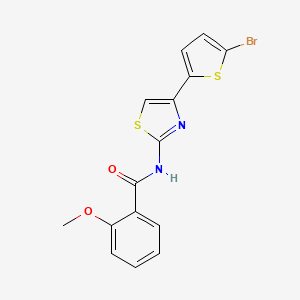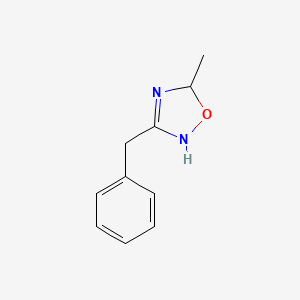
1-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo-methoxyphenyl group could be introduced via electrophilic aromatic substitution, while the oxazole and triazole rings could be formed via cyclization reactions .Molecular Structure Analysis
The presence of multiple heterocyclic rings (oxazole and triazole) and aromatic rings (in the bromo-methoxyphenyl group) suggests that this compound would have a fairly rigid and planar structure. The electron-withdrawing bromine and the electron-donating methoxy group on the phenyl ring could create interesting electronic effects .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its functional groups. For example, the bromine atom on the bromo-methoxyphenyl group could be displaced in a nucleophilic aromatic substitution reaction. The oxazole and triazole rings might also undergo reactions at their nitrogen atoms .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Synthesis and Biological Activity of Triazole Derivatives Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been created and tested against different microorganisms, showing good to moderate activities (Bektaş et al., 2007). This underscores the potential of triazole compounds in the development of new antimicrobial agents.
Antiproliferative Activities of Triazole Analogues Triazole compounds have also been investigated for their antiproliferative activities against various cancer cell lines. A study involved the synthesis of triazole analogues of piperazine and their evaluation against human pathogenic bacteria, showing significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests the utility of triazole derivatives in cancer research and therapy.
Anti-Inflammatory and Analgesic Agents Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted their anti-inflammatory and analgesic potentials. These compounds, synthesized through various chemical reactions, have shown promising COX-2 inhibitory activities, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs (Abu‐Hashem et al., 2020). This area of study is crucial for the development of new therapeutic agents with reduced side effects.
Enzyme Inhibition The discovery of triazinylpiperidine carboxamides as inhibitors of soluble epoxide hydrolase exemplifies the application of triazole derivatives in enzyme inhibition research. These compounds have shown robust effects on serum biomarkers, evidencing in vivo target engagement and suitability for various disease model studies (Thalji et al., 2013).
Orientations Futures
Mécanisme D'action
Mode of Action
The presence of the oxazole and triazole rings in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking . The bromo and methoxy groups on the phenyl ring could potentially enhance its binding affinity to its targets .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be studied. Its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that could undergo metabolic transformations .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and composition of the biological medium, the presence of other molecules that could interact with the compound, and the temperature .
Propriétés
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O3/c1-13-9-14(2)22(15(3)10-13)28-24(32)23-16(4)31(30-29-23)12-20-17(5)34-25(27-20)19-11-18(26)7-8-21(19)33-6/h7-11H,12H2,1-6H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLAQXTFSGKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)




![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)
![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)
![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)
